molecular formula C17H23N3O2S B7060650 N-[(3-cyanophenyl)methyl]-N-prop-2-enylazepane-1-sulfonamide

N-[(3-cyanophenyl)methyl]-N-prop-2-enylazepane-1-sulfonamide

Cat. No.: B7060650
M. Wt: 333.5 g/mol
InChI Key: QMXQBMSRQDQWMP-UHFFFAOYSA-N
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Description

N-[(3-cyanophenyl)methyl]-N-prop-2-enylazepane-1-sulfonamide is a complex chemical compound with diverse applications in scientific research. Its intricate structure enables exploration of its unique properties, making it a valuable asset in various fields of study.

Properties

IUPAC Name

N-[(3-cyanophenyl)methyl]-N-prop-2-enylazepane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-2-10-20(15-17-9-7-8-16(13-17)14-18)23(21,22)19-11-5-3-4-6-12-19/h2,7-9,13H,1,3-6,10-12,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXQBMSRQDQWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=CC(=CC=C1)C#N)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-cyanophenyl)methyl]-N-prop-2-enylazepane-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanobenzyl chloride with azepane-1-sulfonamide under basic conditions to form the intermediate product. This intermediate is then reacted with prop-2-enyl bromide in the presence of a suitable base to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-cyanophenyl)methyl]-N-prop-2-enylazepane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[(3-cyanophenyl)methyl]-N-prop-2-enylazepane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-cyanophenyl)methyl]-N-prop-2-enylazepane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide: Shares a similar cyanophenyl group but differs in its overall structure and functional groups.

    N-(3-cyanophenyl)-n-methylmethanesulfonamide: Similar sulfonamide group but with different substituents.

Uniqueness

N-[(3-cyanophenyl)methyl]-N-prop-2-enylazepane-1-sulfonamide is unique due to its combination of a cyanophenyl group with an azepane-1-sulfonamide moiety, providing distinct chemical and biological properties that are not found in other similar compounds.

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